2,4-diamino-5H-pteridin-6-one
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Overview
Description
2,4-diamino-5H-pteridin-6-one is a chemical compound with the molecular formula C6H6N6O . It is also known as 2,4-Diamino-6- (hydroxymethyl)pteridine .
Synthesis Analysis
The synthesis of 2,4-diamino-5H-pteridin-6-one involves a method of preparing methotrexate from a coupling of 2,4-bis (triphenylphosphazino)-6-bromomethylpteridine hydrobromide with ethyl N- (p-methylamino)-benzoyl-L-glutamate to produce the phosphazino derivative of methotrexate ester and subsequently hydrolyzing the phosphazino and ester groups .Molecular Structure Analysis
The molecular structure of 2,4-diamino-5H-pteridin-6-one can be found in various databases such as ChemSpider and Sigma-Aldrich . The empirical formula of the compound is C7H8N6O .Chemical Reactions Analysis
The chemical reactions involving 2,4-diamino-5H-pteridin-6-one are complex and involve various steps. For instance, in the synthesis of methotrexate, molecular oxygen is substituted for reaction air and the pH throughout the pteridine synthesis is regulated to between 2.5 and 5.4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-diamino-5H-pteridin-6-one include its molecular weight, density, melting point, and boiling point .Mechanism of Action
While the specific mechanism of action for 2,4-diamino-5H-pteridin-6-one is not explicitly mentioned in the search results, it is known that similar compounds like aminopterin, an amino derivative of folic acid, bind competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis .
Safety and Hazards
Future Directions
The future directions for the research and application of 2,4-diamino-5H-pteridin-6-one could involve its potential use in the treatment of various diseases. For instance, a study has shown that a similar compound, N- (4-Carboxy-4- {4- [ (2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid, has high affinity for human DHFR, indicating potential for therapeutic applications .
properties
IUPAC Name |
2,4-diamino-5H-pteridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCOJWIMQCCRJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2NC1=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306957 |
Source
|
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1917-45-9 |
Source
|
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1917-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6(5H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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